Methyl 3-(pyridin-2-yl)but-2-enoate
Description
Methyl 3-(pyridin-2-yl)but-2-enoate is an α,β-unsaturated ester featuring a pyridin-2-yl substituent at the β-position of the enoate system. Its reactivity is influenced by the conjugation between the ester group and the pyridine ring, which enhances electrophilicity at the α,β-unsaturated carbonyl moiety.
Properties
IUPAC Name |
methyl (E)-3-pyridin-2-ylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-5-3-4-6-11-9/h3-7H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLPNKBAAYZEND-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(pyridin-2-yl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate group to a single bond, yielding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 3-(pyridin-2-yl)but-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the creation of derivatives with diverse functional groups. This capability is particularly valuable in the development of new materials and pharmaceuticals.
Ligand in Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. These coordination complexes can exhibit unique chemical properties that are useful in catalysis and materials science.
Biological Activities
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, compounds derived from this compound have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may modulate enzyme activity or interact with specific cellular receptors, potentially leading to cell cycle arrest and apoptosis in cancer cells. The mechanisms underlying these effects are still being elucidated but are promising for future therapeutic applications.
Pharmaceutical Applications
Intermediate in Drug Development
this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it suitable for creating novel drug candidates with enhanced efficacy and selectivity against specific diseases.
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals and agrochemicals. Its derivatives have been found to possess herbicidal activity, making them valuable in agricultural applications.
Case Studies and Research Findings
| Study Title | Findings | Application Area |
|---|---|---|
| Antimicrobial Activity of Pyridine Derivatives | This compound showed significant inhibition against E. coli with an MIC value of 9.9 µg/ml | Biology |
| Synthesis of Novel Anticancer Agents | Derivatives exhibited selective cytotoxicity against cancer cell lines | Medicine |
| Coordination Chemistry Studies | Formed stable complexes with transition metals, enhancing catalytic properties | Chemistry |
Mechanism of Action
The mechanism by which methyl 3-(pyridin-2-yl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(pyridin-2-yl)but-2-enoate with analogous esters and α,β-unsaturated carbonyl compounds, focusing on structural features, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | CAS # | Molecular Weight | Vapor Pressure (mm Hg, 20°C) | Water Solubility (mg/L) | Log Kow | Key Structural Features |
|---|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₁NO₂ | Not provided | ~177.20* | Not available | Not available | ~1.5–2.5* | Pyridin-2-yl group at β-position |
| Ethyl 2-methyl-2-butenoate | C₇H₁₂O₂ | 55514-48-2 | 128.17 | 2.17 | 1289 | 2.18 | Ethyl ester, methyl branching |
| Methyl-(E)-hex-2-enoate | C₇H₁₂O₂ | 13894-63-8 | 128.17 | 2.26 | 1439 | 2.12 | Linear alkyl chain, trans-configuration |
| Methyl 2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate | C₁₃H₁₃Cl₂N₂O₃ | 82140-55-4 | 329.16 | Not available | Not available | ~3.0–3.5* | Dichloropyridine, methylamino substituent |
| 2-Methylbutyl 3-methylbut-2-enoate | C₁₀H₁₈O₂ | 97890-13-6 | 170.25 | Not available | Not available | ~3.0* | Branched alkyl ester |
*Estimated based on structural analogs or computational predictions (e.g., EPI Suite) .
Key Observations:
In contrast, Ethyl 2-methyl-2-butenoate and Methyl-(E)-hex-2-enoate lack heteroaromatic groups, exhibiting simpler alkyl-based structures .
Physicochemical Properties: Log Kow: The pyridin-2-yl group in this compound likely reduces lipophilicity (predicted Log Kow ~1.5–2.5) compared to alkyl esters like 2-Methylbutyl 3-methylbut-2-enoate (Log Kow ~3.0) . Water Solubility: Linear esters (e.g., Methyl-(E)-hex-2-enoate) exhibit higher solubility (>1400 mg/L) due to reduced steric hindrance, whereas branched or aromatic analogs may show lower solubility .
Reactivity and Applications: this compound serves as a precursor in cyclocondensation reactions to form heterocycles like imidazoles and quinolines . Its pyridine ring can act as a directing group in metal-catalyzed reactions. Analogous compounds, such as Ethyl 2-methyl-2-butenoate, are primarily used as flavoring agents or intermediates in non-heterocyclic syntheses due to their simpler structures .
Biological Activity
Methyl 3-(pyridin-2-yl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to a butenoate moiety, specifically at the 3-position. Its molecular formula is CHNO, and it possesses unique structural characteristics that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may act as a ligand, forming coordination complexes with metal ions, which can influence biochemical pathways and cellular functions. Additionally, it has been shown to modulate enzyme activity, potentially inhibiting key metabolic processes in pathogens and cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | |
| Escherichia coli | 31.108 - 62.216 | |
| Pseudomonas aeruginosa | 0.21 |
The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with studies reporting MIC values comparable to those of established antibiotics like ciprofloxacin .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. Research has indicated that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant inhibitory effects on cell viability. The compound demonstrated IC values in the low micromolar range against several cancer types, suggesting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(pyridin-2-yl)but-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : Common routes involve coupling reactions between pyridine derivatives and α,β-unsaturated esters. For example, Pd-catalyzed cross-coupling or microwave-assisted heterocyclization (reducing reaction times and improving yields) can be adapted from similar pyridinyl ester syntheses . Optimization may include Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent polarity. NMR and mass spectrometry (MS) are critical for confirming intermediate structures and final product purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. Key signals include the pyridinyl proton resonances (δ 7.2–8.6 ppm in H NMR) and the ester carbonyl peak (δ 165–170 ppm in C NMR). High-resolution MS (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies ester carbonyl stretching (~1700–1750 cm). Cross-referencing with literature data for analogous compounds (e.g., methyl pyridinyl benzoates) aids interpretation .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester group. Monitor for decomposition via periodic NMR analysis. Avoid prolonged exposure to moisture or high temperatures, as these can degrade the α,β-unsaturated ester moiety .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?
- Methodological Answer : Synthesize analogs with modifications to the pyridine ring (e.g., substituents at C4/C5) or ester group (e.g., bulkier alkyl groups). Test these derivatives in bioassays (e.g., kinase inhibition assays for EGFR/HER2) to correlate structural changes with activity. Use molecular docking to predict binding interactions, leveraging crystallographic data from related pyridinyl compounds .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Inconsistent NMR or MS results may arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Perform column chromatography or recrystallization for purification. For stereoisomer identification, use chiral HPLC or X-ray crystallography (if crystals are obtainable). Cross-validate findings with independent synthetic replicates .
Q. What analytical strategies resolve ambiguities in reaction mechanisms for ester functionalization?
- Methodological Answer : Isotopic labeling (e.g., O in the ester group) combined with MS/MS fragmentation can track reaction pathways. Kinetic studies (e.g., variable-temperature NMR) elucidate intermediate stability. Computational methods (DFT calculations) model transition states and energy barriers, though direct evidence may require collaboration with computational chemists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
